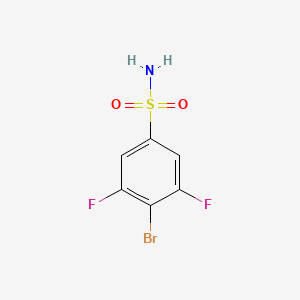
4-Bromo-3,5-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3,5-difluorobenzenesulfonamide is a chemical compound with the molecular formula C6H4BrF2NO2S and a molecular weight of 272.07 . It is a derivative of benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, difluoro, and sulfonamide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 272.07 and a density of 1.9±0.1 g/cm3 . The boiling point is 351.5±52.0 °C at 760 mmHg .Wirkmechanismus
Target of Action
The primary target of 4-Bromo-3,5-difluorobenzenesulfonamide is the enzyme Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining the pH balance in the body by catalyzing the reversible reaction involving the hydration of carbon dioxide and the dehydration of carbonic acid .
Mode of Action
This compound: acts as an inhibitor of Carbonic Anhydrase 2 . It binds to the enzyme, forming a 1:1 complex . This binding inhibits the activity of the enzyme, thereby affecting the balance of carbon dioxide and bicarbonate ions in the body .
Biochemical Pathways
The inhibition of Carbonic Anhydrase 2 by This compound affects the carbon dioxide hydration and bicarbonate dehydration processes . These processes are part of the larger carbon dioxide transport pathway, which is essential for respiration and pH regulation in the body .
Pharmacokinetics
The bioavailability of the compound would be influenced by these properties, affecting how much of the compound reaches the target site of action .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the disruption of pH balance in the body . By inhibiting Carbonic Anhydrase 2, the compound affects the equilibrium between carbon dioxide and bicarbonate ions, which can lead to changes in pH .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s ability to bind to Carbonic Anhydrase 2 and inhibit its activity .
Vorteile Und Einschränkungen Für Laborexperimente
4-Bromo-3,5-difluorobenzenesulfonamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been extensively studied, with a large body of literature available on its pharmacological properties. However, this compound also has some limitations. Its potency can vary depending on the specific carbonic anhydrase isoform being targeted, and it can also have off-target effects on other enzymes.
Zukünftige Richtungen
There are several future directions for the study of 4-Bromo-3,5-difluorobenzenesulfonamide. One potential avenue of research is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of this compound. Additionally, this compound could be studied for its potential use in the treatment of other diseases, such as neurological disorders or infectious diseases. Finally, the development of new synthetic methods for this compound could lead to more efficient and cost-effective production of this important compound.
In conclusion, this compound is a compound with a wide range of potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure product, and it has been extensively studied for its pharmacological properties. This compound has been shown to have potent inhibitory effects on carbonic anhydrase enzymes, as well as anti-inflammatory, anti-cancer, and antibacterial properties. While it has some limitations, this compound has several advantages for use in laboratory experiments. There are also several future directions for the study of this compound, including the development of more potent and selective carbonic anhydrase inhibitors and the exploration of its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of 4-Bromo-3,5-difluorobenzenesulfonamide involves the reaction of 4-bromo-3,5-difluorobenzenesulfonyl chloride with ammonia in the presence of a catalyst. The resulting product is then purified through recrystallization. This method has been optimized to produce high yields of this compound with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3,5-difluorobenzenesulfonamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have potent inhibitory effects on carbonic anhydrase enzymes, which are involved in many physiological processes. This compound has also been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-3,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO2S/c7-6-4(8)1-3(2-5(6)9)13(10,11)12/h1-2H,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMOQOUJQRDNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

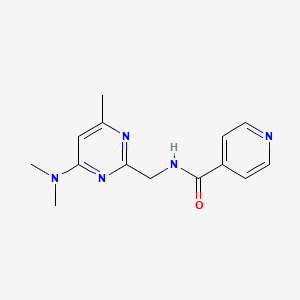
![4-acetyl-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2622803.png)

![N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2622805.png)
![4-methyl-5-(1H-pyrazol-5-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2622809.png)
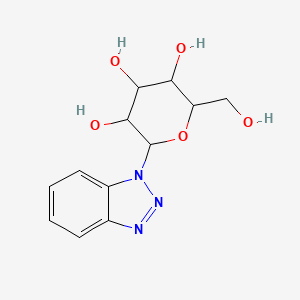
![ethyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2622811.png)

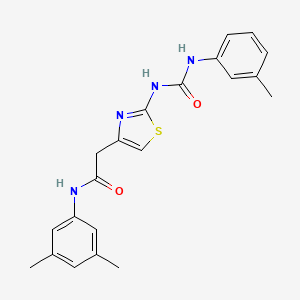

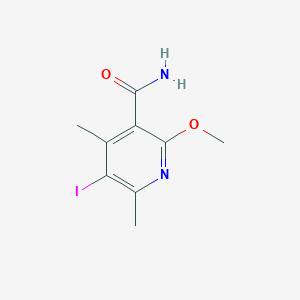
![1-[(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)
![5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622823.png)
![(E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide](/img/structure/B2622825.png)